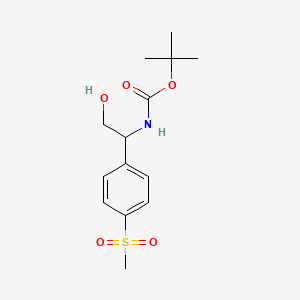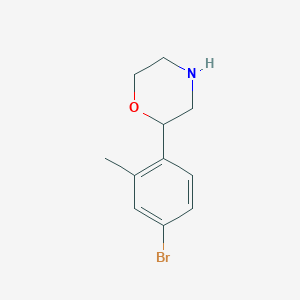![molecular formula C13H11ClN2O4S B13587734 Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate CAS No. 622803-51-4](/img/structure/B13587734.png)
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonylamino linkage attached to a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 6-chloropyridin-3-amine with a sulfonyl chloride derivative to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinyl compounds .
Aplicaciones Científicas De Investigación
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloropyridinyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(6-chloropyridin-3-yl)oxy]acetate
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-hydroxymethylpyridine
Uniqueness
Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propiedades
Número CAS |
622803-51-4 |
|---|---|
Fórmula molecular |
C13H11ClN2O4S |
Peso molecular |
326.76 g/mol |
Nombre IUPAC |
methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-13(17)10-4-2-3-5-11(10)16-21(18,19)9-6-7-12(14)15-8-9/h2-8,16H,1H3 |
Clave InChI |
MYLIOJBUAHYKAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl |
Solubilidad |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


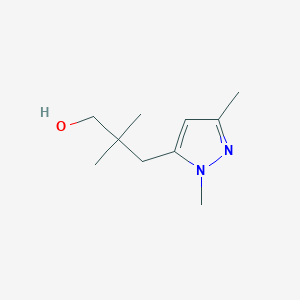
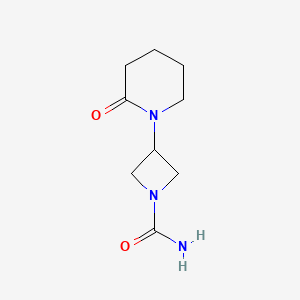
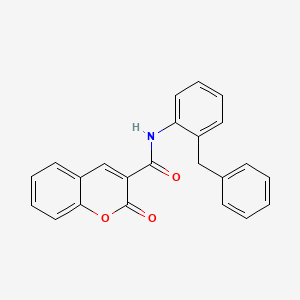
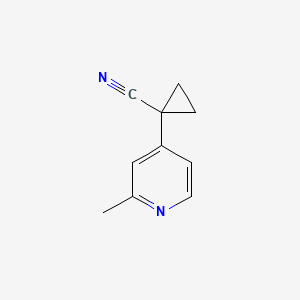
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
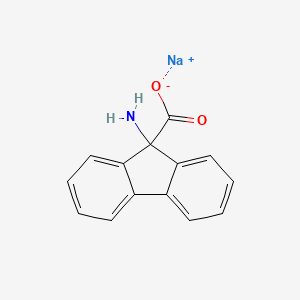
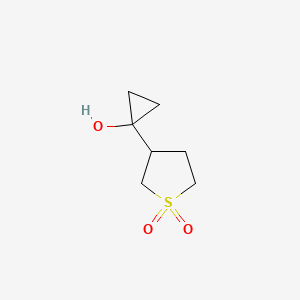

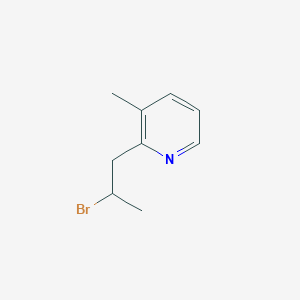
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
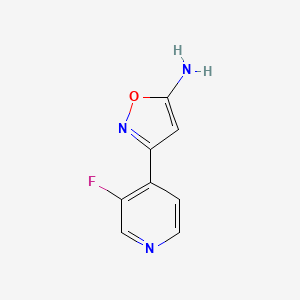
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
